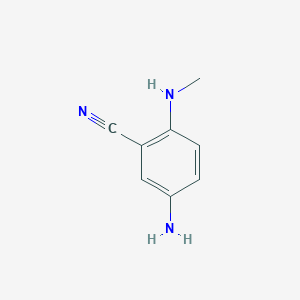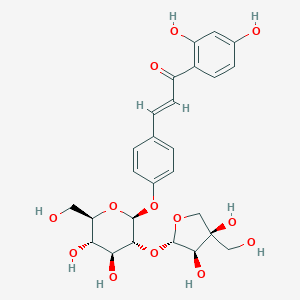![molecular formula C7H5N3 B183377 Pyrido[3,4-b]pyrazine CAS No. 254-86-4](/img/structure/B183377.png)
Pyrido[3,4-b]pyrazine
Overview
Description
Pyrido[3,4-b]pyrazine is an aromatic heterocyclic compound that consists of a pyridine ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrido[3,4-b]pyrazine can be synthesized through various methods. One common approach involves the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . Another method includes the halogenation of 8-bromothis compound followed by palladium-catalyzed couplings with arylboronic acids or anilines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylamines, benzylamines, aryloxy groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Scientific Research Applications
Pyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[3,4-b]pyrazine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as protein kinase inhibitors, these compounds can interfere with the phosphorylation processes that regulate cell growth and proliferation . The molecular targets and pathways involved may include various kinases and signaling cascades critical for cellular functions.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: Another fused heterocyclic compound with similar structural features but differing in the position of the nitrogen atoms.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring and exhibits different biological activities.
Pyridazine and Pyridazinone: These compounds contain two adjacent nitrogen atoms and are known for their diverse pharmacological activities.
Uniqueness of Pyrido[3,4-b]pyrazine: this compound is unique due to its specific fusion of pyridine and pyrazine rings, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
pyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3/c1-2-8-5-7-6(1)9-3-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGVQVJCVFREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348531 | |
| Record name | pyrido[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254-86-4 | |
| Record name | pyrido[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








































Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyrido[3,4-b]pyrazine?
A1: this compound has a molecular formula of C7H5N3 and a molecular weight of 131.13 g/mol.
Q2: What spectroscopic data is available for this compound?
A: While the provided research does not explicitly list spectroscopic data for the unsubstituted this compound, many studies detail spectroscopic characterization of its derivatives. These analyses commonly include:* NMR spectroscopy (1H NMR, 13C NMR): Used to determine the structure and purity of synthesized compounds. [, , , , , ]* UV-Vis spectroscopy: Used to study the optical properties of this compound derivatives, particularly their absorption and emission spectra. [, , , , , , ]* Infrared spectroscopy (IR): Employed to identify functional groups and study molecular vibrations. [, , ]
Q3: What is the thermal stability of this compound-based polymers?
A: this compound-based polymers generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 300 °C. [, ]
Q4: Are this compound derivatives suitable for solution-processed organic electronic applications?
A: Yes, many this compound derivatives are soluble in common organic solvents, making them suitable for solution-processed devices like organic solar cells. [, , , , ]
Q5: How is this compound utilized in organic electronics?
A: this compound is frequently incorporated into conjugated polymers and small molecules as an electron-accepting building block for applications in organic electronics, especially in organic solar cells. [, , , , , , ]
Q6: What factors influence the performance of this compound-based materials in organic solar cells?
A: Several factors contribute to the performance, including:* Molecular packing and thin-film morphology: These aspects influence charge transport properties. [, ]* Energy level alignment: Proper alignment of HOMO and LUMO levels with other components is crucial for efficient charge transfer and dissociation. [, ]* Light absorption properties: Broad and strong absorption in the visible region enhances light harvesting. [, ]
Q7: How does the position of the pyridyl nitrogen atom in this compound derivatives affect their performance in dye-sensitized solar cells (DSSCs)?
A: Studies show that the position of the pyridyl nitrogen atom in relation to the anchoring group can significantly influence the absorption spectra, energy levels, and overall photovoltaic performance of DSSCs. []
Q8: What role does this compound play in D-A-π-A organic sensitizers for DSSCs?
A: In D-A-π-A sensitizers, this compound acts as an auxiliary acceptor, contributing to the broadening of the absorption spectra and influencing electron transfer processes. [, ]
Q9: Can this compound derivatives be used for n-type doping in organic electronics?
A: Yes, certain this compound-based polymers exhibit ambipolar redox properties, meaning they can be both p-doped and n-doped. This ability makes them attractive for various organic electronic applications. [, ]
Q10: Do this compound derivatives exhibit catalytic activity?
A: Some this compound derivatives, particularly those with tertiary amine functionality, demonstrate excellent catalytic activity as nucleophilic catalysts in organic synthesis. []
Q11: What type of reactions can be catalyzed by this compound derivatives?
A: These catalysts are particularly effective in promoting esterification reactions, including the challenging transformation of sterically hindered acids to their tert-butyl esters. []
Q12: How is computational chemistry used in research related to this compound?
A: Computational methods, such as Density Functional Theory (DFT), are used for:* Predicting optical properties: Calculating absorption and emission spectra to guide the design of new materials. [, , ]* Understanding electronic structures: Investigating the HOMO and LUMO energy levels to assess potential for charge transport. [, , , ]* Investigating structure-property relationships: Studying the effects of structural modifications on electronic properties and device performance. [, , , ]
Q13: How does modifying the structure of this compound derivatives affect their properties?
A: Structural modifications can significantly impact various properties:* Electronic properties: Introducing electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, influencing the bandgap and absorption/emission properties. [, , , , ]* Solubility and processability: Attaching alkyl or alkoxy side chains can improve solubility in organic solvents, facilitating solution processing techniques. [, , ]* Molecular packing and morphology: Side-chain engineering can influence the self-assembly and morphology of thin films, affecting charge transport properties. []
Q14: How does the choice of donor units influence the performance of this compound-based polymers in organic solar cells?
A: Using different electron-donating units alongside this compound allows for tuning the absorption spectrum, energy levels, and ultimately the power conversion efficiency of the resulting polymers. [, , , , ]
Q15: What is the effect of introducing a fluorinated this compound unit into a D-A copolymer?
A: Fluorination of the this compound unit can lead to enhanced photovoltaic performance in the resulting D-A copolymer, potentially due to improved molecular packing and charge transport. []
Q16: How does the presence of an auxiliary acceptor, like benzothiadiazole, influence the properties of this compound-based sensitizers in DSSCs?
A: Incorporating an auxiliary acceptor can fine-tune the absorption characteristics, energy levels, and ultimately the overall photovoltaic performance of the sensitizers. []
Q17: What are common synthetic routes for preparing this compound derivatives?
A: Several synthetic methods have been reported, including:* Condensation reactions: Reacting 3,4-diaminopyridine with various 1,2-dicarbonyl compounds or their equivalents (e.g., α-keto acids, α-halo ketones). [, , , ]* Cross-coupling reactions: Employing palladium-catalyzed coupling reactions, such as the Stille or Sonogashira reactions, to introduce substituents at specific positions. [, , ]* Cyclization reactions: Utilizing ring-closing reactions, sometimes in tandem with other transformations, to construct the this compound core. [, ]
Q18: Can this compound derivatives undergo further functionalization?
A: Yes, the presence of reactive handles, such as halogens or amino groups, allows for further derivatization through various transformations. Examples include:* Nucleophilic aromatic substitution: Introducing substituents by reacting with nucleophiles. [, ]* Metal-catalyzed cross-coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds. [, , ]* Condensation reactions: Creating fused heterocyclic systems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)



![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)






![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine](/img/structure/B183311.png)


